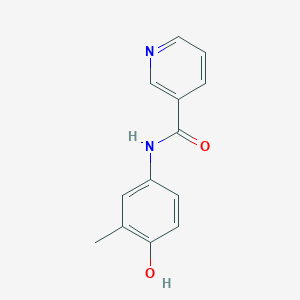

N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-7-11(4-5-12(9)16)15-13(17)10-3-2-6-14-8-10/h2-8,16H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBBOKLEJLGIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide typically involves the reaction of 4-hydroxy-3-methylbenzoic acid with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

Oxidation: Formation of 4-hydroxy-3-methylbenzoic acid or 4-hydroxy-3-methylbenzaldehyde.

Reduction: Formation of 4-amino-3-methylphenylpyridine-3-carboxamide.

Substitution: Formation of halogenated derivatives such as 4-bromo-3-methylphenylpyridine-3-carboxamide.

Scientific Research Applications

Pharmaceutical Applications

N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide has been investigated for its therapeutic potential in treating various diseases, particularly in oncology and neurology.

Cancer Treatment

Recent studies have highlighted the compound's role as a selective inhibitor of specific kinases involved in cancer progression. For instance, it has been associated with the inhibition of the PKMYT1 kinase, which is crucial for cell cycle regulation and DNA damage response in cancer cells. The compound demonstrated promising results in enhancing the efficacy of chemotherapy agents by targeting pathways that regulate tumor growth and survival .

Neurological Disorders

The compound has also been studied for its neuroprotective properties. It shows potential in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease by modulating neurotransmitter systems and reducing neuroinflammation. Its ability to cross the blood-brain barrier enhances its therapeutic profile for central nervous system applications .

Agrochemical Applications

In the agrochemical sector, derivatives of pyridine compounds are widely utilized for their herbicidal and fungicidal properties. This compound can serve as a precursor for developing new agrochemicals aimed at improving crop protection against pests and diseases.

Crop Protection

The unique physicochemical properties of this compound allow it to interact effectively with plant systems, enhancing its efficacy as a plant protection agent. Research indicates that derivatives can be synthesized to improve selectivity and reduce toxicity to non-target organisms, making them suitable candidates for sustainable agricultural practices .

Cosmetic Formulations

The cosmetic industry is increasingly incorporating compounds like this compound due to their beneficial effects on skin health.

Skin Care Products

This compound exhibits antioxidant properties, making it valuable in formulations aimed at reducing oxidative stress on the skin. Its inclusion in creams and lotions can enhance skin hydration and elasticity while providing anti-aging benefits .

Formulation Stability

Studies have shown that when incorporated into cosmetic formulations, this compound can improve product stability and sensory attributes, which are critical for consumer acceptance .

Summary of Applications

| Application Area | Potential Benefits | Key Findings |

|---|---|---|

| Pharmaceutical | Cancer treatment, neuroprotection | Inhibits PKMYT1; potential for CNS disorders |

| Agrochemical | Crop protection | Improves selectivity; reduces toxicity |

| Cosmetic Formulations | Antioxidant properties; enhances skin health | Improves stability; beneficial for skin care |

Case Studies

Case Study 1: Cancer Therapeutics

A study focused on the efficacy of this compound as a PKMYT1 inhibitor showed significant tumor growth reduction in preclinical models, indicating its potential as a novel cancer therapeutic agent.

Case Study 2: Agrochemical Development

Research on the synthesis of new derivatives from this compound demonstrated enhanced herbicidal activity against common agricultural pests, supporting its application in sustainable farming practices.

Case Study 3: Cosmetic Efficacy

A clinical trial evaluating a cream containing this compound reported improved skin hydration and elasticity among participants after eight weeks of use, highlighting its effectiveness in cosmetic applications.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyl and carboxamide groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Pyridine-3-carboxamide derivatives often exhibit varied biological activities depending on substituents attached to the phenyl ring and the pyridine core. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison of Selected Pyridine-3-carboxamide Derivatives

Key Observations from Structural Comparisons

Substituent Impact on Lipophilicity and Solubility: The hydroxyl group in the target compound increases polarity, favoring aqueous solubility and hydrogen bonding with biological targets. The adamantyl group in introduces significant steric bulk, which may restrict binding to active sites but improve selectivity by avoiding off-target interactions.

Metabolic Stability :

- Fluorinated analogs (e.g., A.3.32–A.3.39) are designed to resist oxidative metabolism due to the stability of C-F bonds, extending their half-life compared to the hydroxyl-containing target compound .

Biological Activity: While explicit data are absent, the patent () implies that difluoromethyl-substituted indan derivatives (A.3.32–A.3.39) are optimized for fungicidal activity via SDHI inhibition. The target compound’s hydroxyl group may confer different binding interactions, possibly altering potency or spectrum of activity .

Salt Forms and Solubility :

- The hydrochloride salt in improves solubility in polar solvents, whereas the neutral form of the target compound () may require formulation adjustments for bioavailability.

Biological Activity

N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a hydroxymethylphenyl group. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways associated with inflammation and cancer progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant growth inhibition.

These values indicate that this compound exhibits lower IC50 values compared to standard chemotherapeutic agents like 5-Fluorouracil, suggesting its potential as an effective anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it possesses both antibacterial and antifungal activities:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies

-

Cancer Inhibition Study :

A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in increased apoptosis markers compared to untreated controls. The levels of caspase 9 were significantly elevated, indicating the compound's role in promoting programmed cell death in cancer cells . -

Inflammation Model :

In a murine model of inflammation, administration of the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound may have therapeutic potential in managing inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide, and how can reaction conditions be validated?

The synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with substituted phenylamines. Key steps include:

- Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to form amide bonds .

- Catalytic activation with 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency . Validation requires HPLC purity analysis (>95%) and NMR spectroscopy to confirm structural integrity. For reproducibility, reaction parameters (temperature, solvent polarity, stoichiometry) should be optimized via Design of Experiments (DoE) methodologies .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and monitors degradation under stress conditions (e.g., heat, light) .

- Mass Spectrometry (MS) : Validates molecular weight and detects byproducts .

- Differential Scanning Calorimetry (DSC) : Assesses thermal stability and polymorphic transitions .

Q. How can researchers design preliminary biological activity assays for this compound?

- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric methods (e.g., ITC) .

- Antimicrobial screening : Follow CLSI guidelines for MIC/MBC determination against bacterial/fungal strains .

- Cytotoxicity profiling : Use in vitro models (e.g., MTT assay on cancer cell lines) to establish IC50 values .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Use SHELXL for small-molecule refinement, employing TWIN/BASF commands to address twinning or disorder .

- Validate hydrogen-bonding networks with ORTEP-3 visualizations and Hirshfeld surface analysis .

- Cross-validate with DFT calculations (e.g., Gaussian) to compare experimental and theoretical bond lengths/angles .

Q. How can computational methods predict binding modes and selectivity for target enzymes?

- Molecular docking (AutoDock Vina, Glide) : Dock the compound into active sites (e.g., Met kinase) using crystal structures (PDB ID: 3LQ8) .

- Molecular Dynamics (MD) simulations (AMBER, GROMACS) : Simulate ligand-protein stability over 100+ ns to assess binding entropy/enthalpy .

- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., fluorophenyl vs. chlorophenyl groups) .

Q. What experimental approaches validate structure-activity relationships (SAR) for analogs?

- Systematic substituent variation : Modify the hydroxy/methyl groups on the phenyl ring and pyridine carboxamide moiety .

- Pharmacophore mapping : Identify critical H-bond donors/acceptors using Phase (Schrödinger) .

- In vivo efficacy : Test analogs in xenograft models (e.g., GTL-16 gastric carcinoma) with pharmacokinetic profiling (Cmax, AUC) .

Q. How should researchers address discrepancies in biological activity data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .

- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.